Cas no 895025-34-0 (N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide)

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
- 895025-34-0
- N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
- AKOS024655644
- N-(6-bromobenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
- F2515-0672
-
- インチ: 1S/C22H18BrN3O3S/c1-28-18-8-5-15(10-19(18)29-2)21(27)26(13-14-4-3-9-24-12-14)22-25-17-7-6-16(23)11-20(17)30-22/h3-12H,13H2,1-2H3
- InChIKey: PYWXELZFNSAUKW-UHFFFAOYSA-N
- ほほえんだ: C(N(C1=NC2=CC=C(Br)C=C2S1)CC1=CC=CN=C1)(=O)C1=CC=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 483.02523g/mol
- どういたいしつりょう: 483.02523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 92.8Ų
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2515-0672-5μmol |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
895025-34-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2515-0672-10mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
895025-34-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-0672-50mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
895025-34-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2515-0672-20mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
895025-34-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2515-0672-100mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
895025-34-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2515-0672-2μmol |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
895025-34-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2515-0672-1mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
895025-34-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2515-0672-4mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
895025-34-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2515-0672-20μmol |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
895025-34-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-0672-75mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
895025-34-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamideに関する追加情報
N-(6-Bromo-1,3-Benzothiazol-2-yl)-3,4-Dimethoxy-N-(Pyridin-3-yl)Methylbenzamide: A Comprehensive Overview
The compound CAS No. 895025-34-0, also known as N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide, is a highly specialized organic compound with a complex structure and diverse potential applications. This compound belongs to the class of benzamides, which are widely studied in the fields of pharmaceutical chemistry and materials science due to their unique properties and functionalities. The molecule incorporates several functional groups, including a benzothiazole moiety, a pyridine ring, and methoxy substituents, which contribute to its versatile chemical behavior.
Recent studies have highlighted the significance of benzothiazole derivatives in drug discovery and development. The presence of the bromine atom at the 6-position of the benzothiazole ring introduces electronic and steric effects that can modulate the compound's reactivity and bioavailability. This makes it an attractive candidate for exploring its potential as a pharmacological agent. Additionally, the methoxy groups at the 3 and 4 positions of the benzene ring enhance the compound's solubility and stability, which are critical factors in drug design.
The integration of a pyridine ring into the structure further enhances the compound's versatility. Pyridine derivatives are known for their ability to form hydrogen bonds and participate in π–π interactions, which are essential for molecular recognition and binding in biological systems. This feature makes N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide a promising candidate for applications in supramolecular chemistry and materials science.
From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over regioselectivity and stereochemistry. Researchers have employed various strategies, including Suzuki coupling reactions and nucleophilic aromatic substitutions, to synthesize this compound efficiently. These methods not only ensure high yields but also maintain the integrity of the functional groups present in the molecule.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with unprecedented accuracy. For instance, density functional theory (DFT) calculations have revealed that the bromine atom at the benzothiazole ring significantly influences the compound's electron distribution, making it more susceptible to nucleophilic attack. This insight has been instrumental in designing new synthetic pathways for this compound.
In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects against certain enzymes associated with neurodegenerative diseases. The methoxy groups and pyridine ring contribute to its ability to cross cellular membranes, enhancing its bioavailability. However, further research is required to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical applications.
The unique combination of functional groups in this compound also makes it an ideal candidate for exploring its potential as a building block in materials science. For example, researchers have investigated its use in constructing self-assembled monolayers (SAMs) for applications in sensors and nanotechnology. The ability of this compound to form stable SAMs has been attributed to its strong intermolecular interactions mediated by hydrogen bonding and π–π stacking.
In conclusion, CAS No. 895025-34-0, or N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide, represents a cutting-edge molecule with immense potential across multiple disciplines. Its complex structure endows it with unique chemical properties that make it an invaluable tool for advancing research in pharmaceuticals, materials science, and beyond. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future innovations.
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